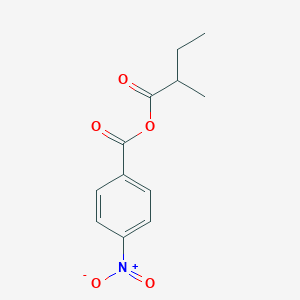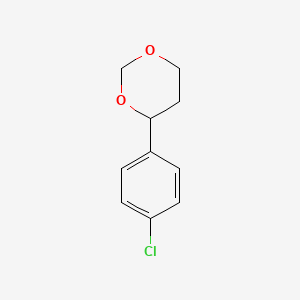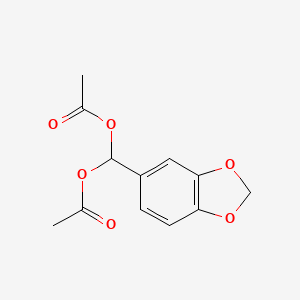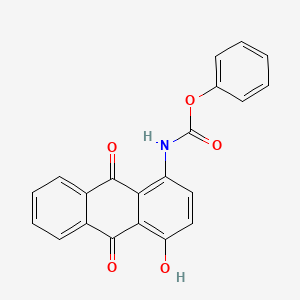
2-Methylbutanoyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutanoyl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 2-methylbutanoyl group attached to a 4-nitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutanoyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated under reflux to facilitate the esterification process. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-Methylbutanoyl chloride→2-Methylbutanoyl 4-nitrobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutanoyl 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrobenzoic acid and 2-methylbutanoic acid.
Reduction: 2-Methylbutanoyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylbutanoyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylbutanoyl 4-nitrobenzoate depends on the specific application. In general, the compound can interact with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the active 4-nitrobenzoic acid, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with enzymes and other proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: A precursor in the synthesis of 2-Methylbutanoyl 4-nitrobenzoate.
Methyl 4-nitrobenzoate: Another ester of 4-nitrobenzoic acid with similar properties.
Ethyl 4-nitrobenzoate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylbutanoyl group, which can impart different physical and chemical properties compared to other esters of 4-nitrobenzoic acid. This uniqueness can be exploited in specific applications where the 2-methylbutanoyl group provides advantages, such as increased hydrophobicity or altered reactivity.
Propiedades
Número CAS |
5332-55-8 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
2-methylbutanoyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-3-8(2)11(14)18-12(15)9-4-6-10(7-5-9)13(16)17/h4-8H,3H2,1-2H3 |
Clave InChI |
GJSXUVHDUMTLLV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)




![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)


![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)


